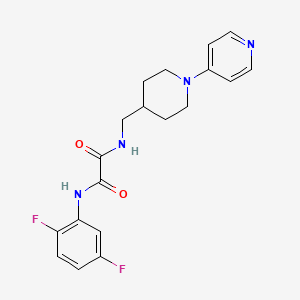

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a difluorophenyl group, a pyridinyl-piperidinyl moiety, and an oxalamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with 4-piperidinemethanol under acidic conditions to form the intermediate 1-(pyridin-4-yl)piperidin-4-yl)methanol.

Synthesis of the Difluorophenyl Intermediate: 2,5-difluoroaniline is reacted with oxalyl chloride to form the corresponding difluorophenyl oxalyl chloride.

Coupling Reaction: The final step involves the coupling of the piperidinyl-pyridinyl intermediate with the difluorophenyl oxalyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin

Biologische Aktivität

N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F2N4O2, with a molecular weight of 374.4 g/mol. The compound features a difluorophenyl group and a piperidine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀F₂N₄O₂ |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 2034498-93-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluorophenyl moiety is believed to engage with hydrophobic pockets in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid residues. This dual interaction may modulate the activity of various enzymes or receptors, leading to significant biological effects.

In Vitro Studies

Research has demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:

- Cervical Cancer (HeLa Cells) : The compound has shown IC50 values indicating effective inhibition of cell proliferation.

- Mechanisms of Action : Studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells through pathways involving EGFR inhibition and modulation of JNK signaling pathways.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | EGFR inhibition |

| DLD-1 | 15 | JNK pathway modulation |

| K562 | 12 | Induction of apoptosis |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antitumor Activity : A study highlighted its effectiveness against various cancer types, showing significant growth inhibition percentages compared to standard treatments.

- Cell Cycle Analysis : Flow cytometry analyses indicated that treatment with this compound led to G2/M phase arrest in HeLa cells, suggesting a potential mechanism for its anticancer properties.

Eigenschaften

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O2/c20-14-1-2-16(21)17(11-14)24-19(27)18(26)23-12-13-5-9-25(10-6-13)15-3-7-22-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXLPRNPNGDCSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.